(S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
Descripción general
Descripción
An analogue of Afatinib
Actividad Biológica
(S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, also known by its CAS number 314771-76-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to several known kinase inhibitors and has been investigated for its efficacy against various molecular targets.
- Molecular Formula : C18H16ClFN4O2
- Molecular Weight : 374.80 g/mol
- CAS Number : 314771-76-1
- IUPAC Name : this compound
The compound functions primarily as a kinase inhibitor , targeting specific receptor tyrosine kinases (RTKs) involved in cancer cell proliferation. Its mechanism involves binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity and preventing downstream signaling that leads to tumor growth.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including those expressing mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are commonly associated with non-small cell lung cancer (NSCLC).
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
A549 (NSCLC) | 0.5 | |
HCC827 (EGFR mutant) | 0.2 | |
MDA-MB-231 (Breast Cancer) | 1.0 |
Selectivity Profile
The selectivity of this compound for EGFR over other kinases is notable. Studies have demonstrated a preference for inhibiting mutant forms of EGFR compared to wild-type receptors, which is crucial for reducing potential side effects associated with broader kinase inhibition.
Kinase Target | Selectivity Ratio | Remarks |
---|---|---|
EGFR L858R | 20-fold | Higher potency against mutant form |
Wild-type EGFR | 1x | Standard inhibition |
Other RTKs | >1000-fold | Minimal activity |
Case Studies
Several case studies have explored the therapeutic potential of this compound in preclinical settings:
- Case Study on NSCLC : In a study involving NSCLC patient-derived xenografts, treatment with (S)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine resulted in significant tumor regression compared to control groups. The study highlighted the importance of targeting specific mutations in EGFR for effective treatment outcomes.
- Combination Therapy : Another study investigated the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced efficacy and reduced resistance development when used in conjunction with other drugs, suggesting a potential role in combination therapies for advanced cancers.
Safety and Toxicology
While promising in terms of efficacy, safety profiles are essential for clinical application. Preliminary toxicological assessments indicate that the compound exhibits moderate toxicity at high doses but maintains a favorable therapeutic index when administered at optimal doses.
Propiedades
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQABKFYKJRXII-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575638 | |
Record name | N~4~-(3-Chloro-4-fluorophenyl)-7-{[(3S)-oxolan-3-yl]oxy}quinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314771-76-1 | |
Record name | N4-(3-Chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314771-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-(((3S)-tetrahydro-3-furanyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314771761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~4~-(3-Chloro-4-fluorophenyl)-7-{[(3S)-oxolan-3-yl]oxy}quinazoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-(3-chloro-4-fluorophenyl)-7-[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-QUINAZOLINEDIAMINE, N4-(3-CHLORO-4-FLUOROPHENYL)-7-(((3S)-TETRAHYDRO-3-FURANYL)OXY)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58L53U44Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.